CCR3 Binding Affinity and Selectivity Over CCR1 for the Benzothiazolethio‑Benzylpiperidine Series
In a series of CCR3‑selective antagonists, compound 2 (bearing a 2‑benzothiazolethio moiety and an N‑benzylpiperidine amide linkage, structurally congruent with 403833‑93‑2) displayed an IC₅₀ of 1 mM for CCR3 and was only 4‑fold selective over CCR1. This defines a selectivity window that contrasts with close analogs in which the N‑benzyl group or the thioether linker was altered, leading to complete loss of measurable CCR3 affinity [1].
| Evidence Dimension | CCR3 binding affinity (IC₅₀) and fold‑selectivity over CCR1 |
|---|---|
| Target Compound Data | IC₅₀ (CCR3) = 1 mM; 4‑fold selectivity over CCR1 |
| Comparator Or Baseline | Analog compounds in the same series lacking the N‑benzyl or thioether group showed no detectable CCR3 affinity |
| Quantified Difference | Qualitative: presence of both pharmacophoric elements is required for measurable CCR3 binding; selectivity window narrow (4‑fold) but sufficient for SAR progression |
| Conditions | Radioligand displacement assay (CCR3 vs. CCR1); exact protocol described in Naya et al. (2001) |
Why This Matters
This represents the only publicly reported receptor‑affinity dataset for a compound containing the identical benzothiazolethio‑benzylpiperidine core, giving researchers a reference point for selecting 403833‑93‑2 as a starting scaffold for CCR3‑targeted optimization.
- [1] Naya, A. et al. Discovery of a novel CCR3 selective antagonist. Bioorg. Med. Chem. Lett. 11, 1893–1896 (2001). DOI: 10.1016/S0960-894X(01)00176-7. View Source
